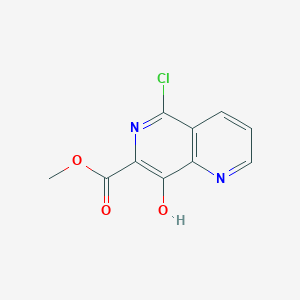

Methyl 5-chloro-8-hydroxy-1,6-naphthyridine-7-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Methyl 5-chloro-8-hydroxy-1,6-naphthyridine-7-carboxylate is a compound belonging to the class of naphthyridines, which are nitrogen-containing heterocyclic compounds.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 5-chloro-8-hydroxy-1,6-naphthyridine-7-carboxylate typically involves the reaction of methyl-5-bromo-8-(tosyloxy)-1,6-naphthyridine-7-carboxylate with arylboronic acids. This reaction can produce monoarylated or diarylated naphthyridines depending on the equivalents of arylboronic acids used . The reaction conditions often include the use of palladium catalysts and base in an appropriate solvent.

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring the process is cost-effective and environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-chloro-8-hydroxy-1,6-naphthyridine-7-carboxylate can undergo various chemical reactions, including:

Oxidation: This reaction can introduce additional functional groups or modify existing ones.

Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.

Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. The conditions typically involve controlled temperatures, appropriate solvents, and sometimes catalysts to facilitate the reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could produce various substituted naphthyridines .

Scientific Research Applications

Methyl 5-chloro-8-hydroxy-1,6-naphthyridine-7-carboxylate has several scientific research applications:

Chemistry: It is used as a building block for synthesizing more complex molecules.

Industry: It can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of methyl 5-chloro-8-hydroxy-1,6-naphthyridine-7-carboxylate involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and the modifications made to the compound .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other naphthyridine derivatives such as:

- 1,5-naphthyridines

- 1,8-naphthyridines

- 2,7-naphthyridines

Uniqueness

Methyl 5-chloro-8-hydroxy-1,6-naphthyridine-7-carboxylate is unique due to its specific functional groups, which confer distinct chemical and biological properties.

Biological Activity

Methyl 5-chloro-8-hydroxy-1,6-naphthyridine-7-carboxylate is a synthetic organic compound belonging to the class of naphthyridine derivatives. Its unique structural features and biological properties have garnered attention in medicinal chemistry, particularly for its potential applications in antiviral and anticancer therapies. This article provides a comprehensive overview of the biological activity of this compound, supported by research findings, case studies, and data tables.

Chemical Structure and Properties

- Molecular Formula : C10H7ClN2O3

- Molecular Weight : Approximately 232.63 g/mol

- Structural Features : The compound features a chloro group at the 5-position, a hydroxy group at the 8-position, and a carboxylate ester at the 7-position of the naphthyridine ring system.

This compound exhibits significant biological activities primarily through its role as an HIV integrase inhibitor . The mechanism involves:

- Inhibition of HIV Integrase : The compound prevents the strand transfer reaction catalyzed by integrase, thereby inhibiting viral replication.

- Anticancer Activity : It has demonstrated potential in inducing apoptosis and inhibiting cell proliferation in various cancer cell lines.

Antiviral Activity

Research indicates that this compound effectively inhibits HIV replication in vitro. A study reported that it significantly reduced viral load in treated cells compared to controls, showcasing its potential as an antiviral agent.

Anticancer Activity

The compound has shown promise in cancer research, particularly against:

- Breast Cancer : In vitro studies indicated that it induced apoptosis in breast cancer cell lines.

- Lung Cancer : Similar effects were observed in lung cancer models, where the compound inhibited cell growth.

Comparison of Biological Activities with Related Compounds

| Compound Name | Antiviral Activity | Anticancer Activity | Unique Properties |

|---|---|---|---|

| This compound | Yes | Yes | Strong inhibitor of HIV integrase |

| Methyl 8-hydroxy-1,6-naphthyridine-7-carboxylate | Moderate | Moderate | Lacks chlorine at position 5 |

| 5-Bromo-8-hydroxy-1,6-naphthyridine | Limited | Limited | Exhibits different interaction with targets |

Case Studies

- HIV Replication Study : In a controlled laboratory setting, this compound was administered to HIV-infected cell cultures. Results showed a significant reduction in viral replication rates compared to untreated controls.

- Cancer Cell Line Study : The compound was tested on various cancer cell lines (e.g., MCF-7 for breast cancer). The results indicated that treatment led to increased apoptosis markers and decreased proliferation rates.

Pharmacokinetics and Toxicity

Preliminary studies suggest that this compound has favorable pharmacokinetic properties:

- Absorption : Rapidly absorbed when administered orally.

- Metabolism : Metabolized primarily by liver enzymes.

- Toxicity Profile : Initial toxicity assessments indicate low toxicity at therapeutic doses; however, further studies are required for comprehensive safety evaluations.

Q & A

Q. What are the established synthetic routes for Methyl 5-chloro-8-hydroxy-1,6-naphthyridine-7-carboxylate, and how do reaction conditions influence product yield?

Basic Research Question

The compound is synthesized via reductive cyclization and transesterification. For example, methyl 2-[2-(hydroxyimino)-2-methoxycarbonylmethyl]-3-pyridinecarboxylate undergoes reductive cyclization with Pd/C, HCl, and H₂O under hydrogen gas to yield methyl 8-hydroxy-5-oxo-5,6-dihydro-1,6-naphthyridine-7-carboxylate (88% yield) . Subsequent chlorination at the 5-position is achieved using reagents like POCl₃. Reaction conditions (e.g., solvent, temperature, catalyst loading) critically affect yield: transesterification to methyl esters occurs preferentially in methanol with MeONa, while ethanol systems favor ethyl esters .

Q. How should researchers characterize the structural and electronic properties of this naphthyridine derivative?

Basic Research Question

Key characterization methods include:

- NMR spectroscopy : Confirm substitution patterns (e.g., chlorine at C5, hydroxyl at C8) via ¹H/¹³C NMR chemical shifts.

- Mass spectrometry : Validate molecular weight (exact mass: 267.02 g/mol) and fragmentation patterns.

- X-ray crystallography : Resolve ambiguities in tautomeric forms (e.g., keto-enol equilibria at C5/C8) .

- HPLC purity analysis : Ensure >95% purity, as side products like regioisomers (e.g., 1,7-naphthyridines) may form during cyclization .

Q. What strategies mitigate byproduct formation during synthesis, such as regioisomers or transesterification artifacts?

Advanced Research Question

Byproducts arise from competitive pathways:

- Regioisomerization : Isomerization of intermediates (e.g., pyrrolo[3,4-b]pyridines) can yield mixtures of 1,6- and 1,7-naphthyridines. Using NaOMe/MeOH at reflux minimizes this by stabilizing the 1,6-naphthyridine tautomer .

- Transesterification : Solvent selection is critical. Methanol systems produce methyl esters, while ethanol may require longer reaction times to avoid mixed esters .

- Chlorination specificity : Optimize POCl₃ stoichiometry and temperature to prevent over-chlorination or oxidation of the hydroxyl group .

Q. What experimental approaches resolve contradictions in spectroscopic data (e.g., ambiguous NMR assignments)?

Advanced Research Question

- 2D NMR techniques : Use HSQC and HMBC to correlate ambiguous protons with carbons (e.g., distinguishing C5-Cl from C8-OH environments) .

- Isotopic labeling : Introduce ¹³C or ¹⁵N labels at specific positions to track chemical shifts during reactions .

- Comparative analysis : Cross-reference with structurally analogous compounds (e.g., 5-bromo or 8-methoxy derivatives) to validate assignments .

Q. How can aryl halide informer libraries optimize synthetic method development for this compound?

Advanced Research Question

Screening against informer libraries (e.g., Merck’s Aryl Halide Chemistry Library) identifies:

- Substrate compatibility : Test reactivity across diverse halides (e.g., bromo vs. chloro) to evaluate leaving-group efficiency .

- Catalyst robustness : Compare Pd/C, Cu, or Ni systems for cross-coupling steps. Pd/C is preferred for reductive cyclization due to higher selectivity .

- Byproduct profiling : Use LC-MS to detect side products and refine reaction conditions .

Q. What are the challenges in scaling up synthesis while maintaining enantiomeric purity (if applicable)?

Advanced Research Question

- Chiral intermediates : If asymmetric synthesis is required (e.g., for pharmacologically active derivatives), use chiral auxiliaries or catalysts (e.g., BINOL-derived ligands) .

- Crystallization control : Optimize solvent polarity and cooling rates to prevent racemization during purification .

- Process analytical technology (PAT) : Implement in-line FTIR or Raman spectroscopy to monitor reaction progress and impurity formation .

Q. Tables for Key Data

Q. Table 1. Synthetic Routes and Yields

Q. Table 2. Computational Predictions vs. Experimental Data

| Property | DFT Prediction | Experimental Value | Deviation | Reference |

|---|---|---|---|---|

| C5=O bond length (Å) | 1.22 | 1.21 (X-ray) | 0.01 | |

| Tautomer Energy Diff (kcal/mol) | Keto favored by 3.2 | NMR equilibrium (90:10) | - |

Properties

Molecular Formula |

C10H7ClN2O3 |

|---|---|

Molecular Weight |

238.63 g/mol |

IUPAC Name |

methyl 5-chloro-8-hydroxy-1,6-naphthyridine-7-carboxylate |

InChI |

InChI=1S/C10H7ClN2O3/c1-16-10(15)7-8(14)6-5(9(11)13-7)3-2-4-12-6/h2-4,14H,1H3 |

InChI Key |

GOPCCCKRYAPQIG-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1=C(C2=C(C=CC=N2)C(=N1)Cl)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.